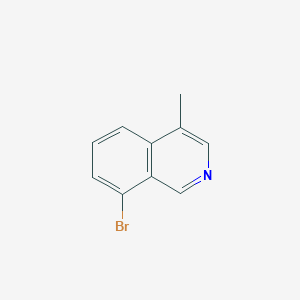

8-Bromo-4-methylisoquinoline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

8-bromo-4-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-5-12-6-9-8(7)3-2-4-10(9)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJAMTKUBKBVOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC2=C1C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401309615 | |

| Record name | 8-Bromo-4-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958880-30-3 | |

| Record name | 8-Bromo-4-methylisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=958880-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-4-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Bromo-4-methylisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 8 Bromo 4 Methylisoquinoline

De Novo Ring Synthesis Strategies

De novo strategies involve the cyclization of appropriately substituted acyclic precursors to form the bicyclic isoquinoline (B145761) core. Several classical named reactions are instrumental in this approach, each offering a unique pathway to the target structure.

The Pomeranz-Fritsch reaction is a well-established method for synthesizing isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgchemistry-reaction.comorganicreactions.org The reaction typically proceeds in two stages: the formation of a Schiff base (a benzalaminoacetal) from an aromatic aldehyde and a 2,2-dialkoxyethylamine, followed by ring closure using a strong acid like sulfuric acid. wikipedia.orgorganicreactions.org

For the synthesis of an 8-substituted isoquinoline, the key is the use of a 2-substituted benzaldehyde (B42025) as the starting material. Specifically for 8-Bromo-4-methylisoquinoline, the synthesis would commence with 2-bromobenzaldehyde. The 4-methyl group would be introduced via the amine component, for example, by using 1-amino-2,2-dimethoxypropane.

Reaction Scheme: Pomeranz-Fritsch Cyclization

Step 1: Condensation

2-bromobenzaldehyde + 1-amino-2,2-dimethoxypropane → N-(2-bromobenzylidene)-1,1-dimethoxypropan-2-amine

Step 2: Acid-Catalyzed Cyclization & Aromatization

N-(2-bromobenzylidene)-1,1-dimethoxypropan-2-amine --(H₂SO₄)--> this compound

Modifications to the classical Pomeranz-Fritsch reaction, such as those developed by Jackson, have been successfully employed to synthesize related 8-bromoisoquinoline (B29762) derivatives, such as 8-bromo-7-methoxyisoquinoline. semanticscholar.org These modified procedures often involve the use of a tosylamide intermediate to improve cyclization efficiency. semanticscholar.org While yields can vary widely, this method offers a direct route to installing the bromine atom at the C-8 position from the outset. organicreactions.orgresearchgate.net

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. mdpi.comname-reaction.comyoutube.com To apply this reaction to the synthesis of this compound, two significant transformations would be required: the use of a precursor that leads to the specific substitution pattern and a final oxidation step to achieve the aromatic isoquinoline ring.

The synthesis would begin with a β-(2-bromophenyl)ethylamine. To introduce the methyl group at the C-4 position of the final product, an appropriate aldehyde, such as pyruvic aldehyde or a derivative, would be needed for the initial condensation. The resulting 1,2,3,4-tetrahydroisoquinoline (B50084) would then require dehydrogenation using a catalyst like palladium on carbon (Pd/C) to yield the fully aromatic isoquinoline. organic-chemistry.org

While highly versatile for creating complex, saturated heterocyclic systems, the multi-step nature of this approach (synthesis of the substituted phenethylamine, cyclization, and subsequent oxidation) makes it a less direct route to this compound compared to other de novo methods. mdpi.comresearchgate.net

The Bischler-Napieralski reaction is one of the most common methods for constructing the isoquinoline skeleton. nrochemistry.com It involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, typically a Lewis acid such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline. wikipedia.orgorganic-chemistry.org This intermediate can then be readily oxidized to the corresponding aromatic isoquinoline.

To synthesize this compound via this route, the required starting material would be N-[2-(2-bromophenyl)ethyl]acetamide. This precursor is formed by the acylation of 2-(2-bromophenyl)ethylamine with an acetylating agent.

Reaction Scheme: Bischler-Napieralski Synthesis

Step 1: Amide Formation

2-(2-bromophenyl)ethylamine + Acetyl chloride → N-[2-(2-bromophenyl)ethyl]acetamide

Step 2: Cyclization

N-[2-(2-bromophenyl)ethyl]acetamide --(POCl₃, heat)--> 8-Bromo-4-methyl-3,4-dihydroisoquinoline

Step 3: Oxidation

8-Bromo-4-methyl-3,4-dihydroisoquinoline --([O])--> this compound

The cyclization is an electrophilic aromatic substitution, and the presence of electron-donating groups on the aromatic ring generally facilitates the reaction. nrochemistry.comjk-sci.com Microwave-assisted protocols have been shown to significantly reduce reaction times for this transformation. organic-chemistry.org

Beyond the classical named reactions, other cycloaddition and condensation strategies can be envisioned for the construction of substituted isoquinolines. These methods often involve transition-metal catalysis or the generation of reactive intermediates that undergo intramolecular cyclization. For instance, palladium-catalyzed coupling and cyclization reactions of appropriately substituted alkynes and amines can provide access to the isoquinoline core. While specific examples leading directly to this compound are not prevalent in the literature, the modular nature of these modern synthetic methods allows for the potential construction of such highly substituted heterocycles.

Functionalization and Derivatization of Pre-formed Isoquinoline Scaffolds

An alternative to building the ring system from scratch is to begin with a simpler, commercially available isoquinoline and introduce the desired substituents. This approach relies on the principles of regioselective chemical reactions.

The most direct derivatization strategy would be the regioselective bromination of 4-methylisoquinoline (B18517). This reaction is an electrophilic aromatic substitution. The outcome is dictated by the electronic properties of the isoquinoline nucleus. The isoquinoline ring system consists of two fused rings: a pyridine (B92270) ring, which is electron-deficient and generally deactivated towards electrophilic attack, and a benzene (B151609) ring, which is comparatively electron-rich.

Therefore, electrophilic substitution on isoquinoline preferentially occurs on the benzene ring, at positions C-5 and C-8. The bromination of unsubstituted isoquinoline with a brominating agent like N-bromosuccinimide (NBS) in strong acid has been shown to yield 5-bromoisoquinoline. google.com The directing influence of the C-4 methyl group must be considered. While alkyl groups are generally activating and ortho-, para-directing, the inherent reactivity of the C-5 position in the isoquinoline system presents a significant challenge for achieving selective bromination at C-8. It is highly probable that the direct bromination of 4-methylisoquinoline would result in a mixture of products, with 5-bromo-4-methylisoquinoline (B1343792) being a major component.

Achieving regioselective bromination at the C-8 position in the presence of a C-4 methyl group would likely require advanced strategies, such as directed metalation or the use of specific catalytic systems that can override the natural reactivity of the heterocyclic system. For instance, a patent describes the bromination of an 8-substituted isoquinoline derivative at the 4-position, indicating that regioselectivity can be controlled, although this is the reverse of the desired transformation. google.com

Table of Synthetic Approaches

| Method | Starting Materials | Key Intermediate | Advantages | Challenges |

| Pomeranz-Fritsch Cyclization | 2-Bromobenzaldehyde, 1-Amino-2,2-dimethoxypropane | Benzalaminoacetal | Direct installation of C-8 bromine | Can have variable yields |

| Pictet-Spengler Reaction | β-(2-bromophenyl)ethylamine, Pyruvic aldehyde derivative | Tetrahydroisoquinoline | Builds complex core | Requires subsequent oxidation step |

| Bischler-Napieralski Cyclization | N-[2-(2-bromophenyl)ethyl]acetamide | 3,4-Dihydroisoquinoline | Widely applicable, reliable | Requires subsequent oxidation step |

| Regioselective Bromination | 4-Methylisoquinoline, Brominating agent | N/A | Atom economical, fewer steps | Poor regioselectivity expected |

Introduction of the Methyl Group at Position 4

An alternative synthetic strategy involves starting with an 8-bromoisoquinoline precursor and introducing the methyl group at the C-4 position.

Direct Friedel-Crafts alkylation at the C-4 position of the electron-deficient pyridine ring of isoquinoline is generally not feasible. However, transition-metal-catalyzed cross-coupling reactions provide powerful and versatile methods for installing alkyl groups.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org To synthesize this compound, one would require a precursor such as 8-bromo-4-chloroisoquinoline (B13658921) or 8-bromo-4-iodoisoquinoline. This di-halogenated substrate could then be reacted with a methylzinc reagent (e.g., MeZnCl) in the presence of a palladium catalyst like Pd(PPh₃)₄. The greater reactivity of the halide at C-4 compared to C-8 might allow for selective methylation. wikipedia.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate. researchgate.netyoutube.com Similar to the Negishi coupling, an 8-bromo-4-haloisoquinoline precursor would be reacted with a methylboronic acid (CH₃B(OH)₂) or a methylboronate ester in the presence of a palladium catalyst and a base. nih.gov The Suzuki-Miyaura reaction is renowned for its tolerance of a wide variety of functional groups and its generally mild reaction conditions.

Table 2: Comparison of Cross-Coupling Reactions for C-4 Methylation

| Reaction | Methyl Source | Catalyst System (Typical) | Key Features |

| Negishi Coupling | Methylzinc Halide (e.g., MeZnCl) | Pd(0) or Ni(0) complex (e.g., Pd(PPh₃)₄) | High reactivity of organozinc reagent; requires anhydrous conditions. wikipedia.orgnih.gov |

| Suzuki-Miyaura Coupling | Methylboronic Acid or Ester | Pd(0) complex (e.g., Pd(dppf)Cl₂) + Base (e.g., K₂CO₃, Cs₂CO₃) | Stable and accessible boron reagents; high functional group tolerance. researchgate.netyoutube.com |

Instead of functionalizing the isoquinoline core, the ring can be constructed from precursors that already contain the necessary methyl group. Many classical isoquinoline syntheses, such as the Bischler-Napieralski and Pictet-Spengler reactions, can be adapted for this purpose. pharmaguideline.comorganic-chemistry.org

For instance, a Bischler-Napieralski synthesis could start from a β-phenylethylamine derivative that has a bromine atom at the ortho position of the future C-8 and is derived from a precursor that will ultimately place a methyl group at the C-4 position. More modern, multi-component synthesis strategies also allow for the incorporation of methylated building blocks during the convergent assembly of the isoquinoline ring. nih.govharvard.edu This approach builds the desired substitution pattern directly into the core structure, avoiding potential issues with regioselectivity in later functionalization steps.

Conversion from Other 8-Substituted-4-methylisoquinoline Precursors

A highly reliable method for introducing specific substituents onto an aromatic ring is through the transformation of an existing functional group, such as an amino group.

The Sandmeyer reaction is a classic and robust method for converting an aromatic primary amine into a variety of functional groups, including halogens, via a diazonium salt intermediate. wikipedia.orgbyjus.com This method is particularly useful for installing substituents that are difficult to introduce by direct electrophilic substitution.

The synthesis of this compound via this route would begin with the precursor 8-Amino-4-methylisoquinoline. The synthesis proceeds in two main steps:

Diazotization: The amino group of 8-Amino-4-methylisoquinoline is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrobromic acid (HBr) at low temperatures (0–5 °C). This converts the amino group into a diazonium salt (8-diazonium-4-methylisoquinoline bromide).

Bromide Displacement: The resulting diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). lscollege.ac.innih.gov The copper salt catalyzes the decomposition of the diazonium salt, releasing nitrogen gas and facilitating the substitution of the diazonium group with a bromide ion to yield the final product, this compound. wikipedia.orgorganic-chemistry.org

This pathway offers excellent regiochemical control, as the position of the incoming bromine atom is predetermined by the location of the amino group in the precursor molecule.

Halogen Exchange Reactions

Halogen exchange reactions are a fundamental class of transformations in organometallic chemistry used to convert an organic halide into an organometallic species, which can then be functionalized. This is particularly relevant for creating new carbon-carbon or carbon-heteroatom bonds at a specific position on an aromatic ring.

One of the most common methods in this category is the lithium-halogen exchange. This reaction typically involves treating an aryl bromide, such as this compound, with an organolithium reagent like n-butyllithium (n-BuLi). The exchange is generally very fast, even at cryogenic temperatures (e.g., -78 °C to -100 °C), and results in the formation of a highly reactive 8-lithio-4-methylisoquinoline intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce new functional groups at the 8-position.

However, the application of this method to substrates like this compound requires careful consideration of potential side reactions. A notable challenge arises from the acidity of the protons on the methyl group at the 4-position. The powerful basicity of the organolithium reagent (both the n-BuLi used for the exchange and the resulting lithiated isoquinoline) can lead to competitive deprotonation of the methyl group. chemicalforums.com This can result in a mixture of products, complicating purification and lowering the yield of the desired compound. chemicalforums.com

In a case involving the closely related compound 8-bromo-4-methylquinoline, a lithium-halogen exchange reaction led to a complex mixture of products, underscoring the challenge posed by the acidic methyl group. chemicalforums.com To mitigate such side reactions, precise control of stoichiometry and temperature is crucial. Performing the reaction at very low temperatures can favor the kinetically faster halogen exchange over deprotonation. nih.gov

An alternative strategy involves using magnesium-based reagents. A bromine-magnesium exchange can be performed using reagents like isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl) to enhance reactivity. nih.gov This can generate the corresponding Grignard reagent, 8-(chloromagnesio)-4-methylisoquinoline. Grignard reagents are generally less basic than their organolithium counterparts, which can improve the selectivity of the reaction by reducing the extent of methyl group deprotonation. A mixed reagent system, such as a combination of i-PrMgCl and n-BuLi, has been shown to be effective for halogen-metal exchange on bromoheterocycles that contain acidic protons, offering a potential solution for substrates like this compound under non-cryogenic conditions. nih.gov

Table 1: Comparison of Organometallic Reagents for Halogen Exchange

| Reagent(s) | Typical Conditions | Advantages | Potential Challenges |

|---|---|---|---|

| n-Butyllithium (n-BuLi) | THF, -78 °C to -100 °C | Fast reaction rate | Low chemoselectivity; can cause side reactions like deprotonation of acidic protons. chemicalforums.com |

| i-PrMgCl / LiCl | THF, 0 °C to RT | Higher chemoselectivity, tolerates more functional groups | Slower reaction rate compared to organolithiums |

| i-PrMgCl + n-BuLi | THF, -20 °C to 0 °C | Balances reactivity and selectivity; can avoid cryogenic conditions. nih.gov | Requires careful control of stoichiometry |

Sustainable and Advanced Synthetic Techniques

Modern synthetic chemistry emphasizes the development of sustainable and efficient methodologies. Techniques such as microwave-assisted synthesis, flow chemistry, and photoredox catalysis offer significant advantages over traditional methods, including reduced reaction times, increased yields, improved safety, and lower environmental impact.

Microwave-assisted synthesis utilizes microwave irradiation to heat chemical reactions. This technique can dramatically accelerate reaction rates compared to conventional heating methods, often leading to higher yields and cleaner reaction profiles in a fraction of the time. The synthesis of heterocyclic compounds, including quinolines and isoquinolines, has benefited significantly from this technology. nih.govscilit.com

For instance, in the synthesis of various quinoline (B57606) derivatives, microwave irradiation has been shown to reduce reaction times from hours to mere minutes while simultaneously improving product yields. nih.gov In one comparative study on the synthesis of chalcones derived from quinoline, the microwave-assisted method required only 5-7 minutes to achieve completion, whereas the conventional heating method took 6-8 hours. This efficiency is attributed to the direct and rapid heating of the solvent and reactants, which minimizes the formation of side products.

While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the available literature, the successful application of this technique to a wide array of related N-heterocyclic structures suggests its high potential for this target compound. nih.govfrontiersin.org Reactions such as cyclizations, condensations, and cross-coupling reactions on the isoquinoline core are all candidates for optimization using microwave heating.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Quinoline Derivative

| Method | Catalyst | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Conventional Heating | Anhydrous K2CO3 | Ethanol | 6-8 hours | 72-85 |

| Microwave Irradiation | Anhydrous K2CO3 | Ethanol | 5-7 minutes | 85-94 |

Data adapted from a study on the synthesis of (E)-1-phenyl-3-(2-thiomorpholinoquinolin-3-yl)prop-2-en-1-ones.

Flow Chemistry Methodologies

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, reproducibility, and scalability.

This methodology is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents or unstable intermediates, such as the organometallic species generated during halogen-exchange reactions. By using a flow reactor, the volume of the hazardous intermediate present at any given moment is minimized, significantly reducing safety risks. Furthermore, the high surface-area-to-volume ratio of microreactors allows for extremely efficient heat exchange, enabling precise temperature control and preventing thermal runaway.

For the synthesis of this compound derivatives via lithium-halogen exchange, a flow chemistry setup would be ideal. The this compound substrate and the organolithium reagent could be introduced into a micromixer, where the rapid and efficient mixing would ensure that the exchange reaction occurs quickly and selectively. The resulting lithiated intermediate would then immediately flow into a second reactor to be quenched with an electrophile. This minimizes the lifetime of the unstable organolithium species, thereby suppressing potential side reactions like methyl group deprotonation or degradation.

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of chemical bonds under mild conditions. This technique utilizes a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to activate substrates, often generating radical intermediates.

This methodology is applicable to the functionalization of C-Br bonds. For a compound like this compound, photoredox catalysis could be employed to activate the C-Br bond. Through a reductive quenching cycle, an excited photocatalyst can transfer an electron to the aryl bromide, leading to the cleavage of the C-Br bond and the formation of a 4-methylisoquinolin-8-yl radical. This highly reactive radical can then participate in various bond-forming reactions, such as C-C, C-N, or C-O couplings, allowing for the introduction of diverse functional groups at the 8-position. acs.org

For example, photoredox-catalyzed methods have been successfully used for the C-H functionalization of heteroarenes by generating alkyl radicals from precursors like bromoalkanes. acs.org A similar radical-based approach could be envisioned for coupling partners to react with the aryl radical generated from this compound. This approach avoids the need for the strongly basic or pyrophoric organometallic reagents required in traditional halogen-exchange reactions, making it a milder and potentially more functional-group-tolerant alternative. nih.gov

Reactivity and Transformation of 8 Bromo 4 Methylisoquinoline

Nucleophilic Aromatic Substitution (SNAr) at the Bromo-Position

The bromo-substituent at the C8 position of the 4-methylisoquinoline (B18517) core is amenable to displacement by various nucleophiles. These reactions are fundamental in modifying the isoquinoline (B145761) scaffold.

Amination Reactions (e.g., Buchwald-Hartwig)

The formation of a carbon-nitrogen bond at the C8 position can be effectively achieved through palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination. This reaction is a powerful tool for coupling aryl halides with a wide range of amine nucleophiles. Research has demonstrated the successful application of this methodology to 8-Bromo-4-methylisoquinoline.

In a documented example, this compound was coupled with (diphenylmethylene)hydrazine. This reaction, a variant of the Buchwald-Hartwig amination, proceeded in the presence of a palladium catalyst and a strong base to yield the corresponding hydrazone derivative. The conditions for this transformation are detailed in the table below.

Table 1: Buchwald-Hartwig Amination of this compound

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature | Time | Product |

|---|---|---|---|---|---|---|

| This compound | (Diphenylmethylene)hydrazine | Not specified / Sodium tert-butoxide | 1,4-Dioxane | 100 °C | 16 h | 8-(2-(Diphenylmethylene)hydrazin-1-yl)-4-methylisoquinoline |

This transformation highlights the utility of palladium catalysis in forming C-N bonds involving the this compound substrate, enabling its conversion into amino-functionalized derivatives.

Cyanation Reactions (e.g., Rosenmund-von Braun, direct cyanation)

The substitution of the bromine atom with a cyano group is a valuable transformation, as the resulting nitrile can be further converted into various functional groups such as carboxylic acids, amines, and amides. The Rosenmund-von Braun reaction, which typically employs a copper(I) cyanide salt at elevated temperatures, is a classic method for the cyanation of aryl halides. While this reaction is broadly applicable to bromo-aromatic compounds, specific studies detailing the cyanation of this compound are not extensively documented in the surveyed scientific literature.

Hydrolysis and Alkoxylation Pathways

Direct displacement of the bromine atom in this compound by hydroxide or alkoxide nucleophiles to form 8-hydroxy-4-methylisoquinoline or 8-alkoxy-4-methylisoquinolines, respectively, represents another potential transformation pathway. These nucleophilic aromatic substitution reactions often require harsh conditions or metal catalysis to proceed efficiently with unactivated aryl halides. Detailed experimental findings specifically documenting the hydrolysis or alkoxylation of this compound are limited.

Thiolation and Sulfonylation Reactions

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom on the isoquinoline ring is well-suited for a variety of transition metal-catalyzed cross-coupling reactions, which are paramount for the construction of carbon-carbon bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound, typically a boronic acid or ester. This reaction is known for its mild conditions and tolerance of a wide range of functional groups. The coupling of this compound with various aryl or vinyl boronic acids would provide access to a diverse array of 8-aryl- and 8-vinyl-4-methylisoquinoline derivatives. Despite the broad utility of the Suzuki-Miyaura reaction for functionalizing bromo-substituted heterocycles, specific studies providing detailed conditions and outcomes for its application to this compound are not prevalent in the reviewed literature.

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The base, often an amine like diethylamine or triethylamine, also serves to neutralize the hydrogen halide byproduct. wikipedia.org

The general mechanism involves a catalytic cycle with both palladium and copper. The palladium(0) catalyst undergoes oxidative addition with the aryl bromide (this compound). Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. youtube.com Transmetalation between the organopalladium(II) complex and the copper acetylide, followed by reductive elimination, yields the alkynylated isoquinoline and regenerates the palladium(0) catalyst. youtube.com This reaction has been applied to a wide range of substrates, including various heteroaryl bromides. nih.gov For instance, the coupling of 2-bromopyridine, a related heteroaromatic bromide, with phenylacetylene proceeds with high efficiency. nih.gov

Table 1: Examples of Sonogashira Coupling with Heteroaryl Bromides

| Aryl Halide | Alkyne | Catalyst System | Solvent/Base | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Bromopyridine | Phenylacetylene | NS-MCM-41-Pd (0.1 mol%), CuI, PPh₃ | NMP/Et₃N | 90 | 3 | 99 | nih.gov |

| 3-Bromopyridine | Phenylacetylene | NS-MCM-41-Pd (0.1 mol%), CuI, PPh₃ | NMP/Et₃N | 90 | 24 | 98 | nih.gov |

| 4-Bromobenzonitrile | Phenylacetylene | NS-MCM-41-Pd (0.1 mol%), CuI, PPh₃ | NMP/Et₃N | 90 | 6 | 98 | nih.gov |

Data sourced from a study on a nanosized MCM-41 anchored palladium bipyridyl complex catalyst. nih.gov

Given the successful application of Sonogashira coupling to other bromo-substituted N-heterocycles, this compound is expected to be a viable substrate for introducing alkyne functionalities at the C-8 position. Furthermore, studies on 4-halogenated isoquinolines confirm they can serve as versatile intermediates for Sonogashira coupling reactions. acs.org

Heck Reaction for Alkene Coupling

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgmasterorganicchemistry.com This reaction is a cornerstone of C-C bond formation in organic synthesis. connectjournals.com The catalytic cycle typically begins with the oxidative addition of the aryl bromide to a Pd(0) complex. wikipedia.org The resulting arylpalladium(II) complex then undergoes migratory insertion with the alkene. A subsequent β-hydride elimination step releases the final product and a hydridopalladium(II) species, which, upon reductive elimination with a base, regenerates the Pd(0) catalyst. youtube.com

While aryl iodides are often more reactive, Heck reactions with aryl bromides are common, though they may require more forcing conditions or specialized catalyst systems to overcome the stronger C-Br bond. connectjournals.com The reaction has been successfully used in the synthesis of isoquinoline and isoquinolinone derivatives. researchgate.netresearchgate.net For example, an intramolecular Heck reaction of N-allyl-N-aryl-2-bromobenzamides has been employed to construct the isoquinolinone core. connectjournals.com Similarly, a palladium-catalyzed cyclization of 2-(1-alkynyl)benzaldimines followed by an intermolecular Heck reaction provides a route to 4-(1-alkenyl)-3-arylisoquinolines. researchgate.net

Table 2: Conditions for Heck Reactions in Isoquinoline Synthesis

| Substrate Type | Alkene Partner | Catalyst/Ligand | Base | Solvent | Result | Reference |

|---|---|---|---|---|---|---|

| N-allyl-2-bromo-N-arylbenzamide | Intramolecular | Pd(OAc)₂ / PPh₃ | KOAc | DMF | N-arylisoquinolinone derivatives | connectjournals.com |

| 2-(1-alkynyl)benzaldimine | Various alkenes | Pd(OAc)₂ | NaOAc/LiCl | DMF | 4-(1-alkenyl)-3-arylisoquinolines | researchgate.net |

These examples demonstrate the utility of the Heck reaction on bromo-substituted precursors for building complex isoquinoline systems.

Negishi and Stille Coupling Applications

Negishi Coupling: The Negishi coupling reaction forms a C-C bond by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org A key advantage of this reaction is the high reactivity of organozinc reagents, which often allows for faster reaction times compared to other cross-coupling methods. wikipedia.org However, these reagents are sensitive to moisture and air, necessitating anhydrous reaction conditions. wikipedia.orgnrochemistry.com The mechanism follows the standard oxidative addition, transmetalation, and reductive elimination sequence. youtube.comyoutube.com The versatility of the Negishi coupling allows for the formation of sp³-sp², sp²-sp², and sp-sp² carbon-carbon bonds. wikipedia.org This makes it a valuable tool for introducing a wide variety of alkyl, vinyl, and aryl substituents onto the isoquinoline core at the C-8 position.

Stille Coupling: The Stille reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organostannane (organotin) compound and an organic halide. wikipedia.orgorganic-chemistry.org Organostannanes are advantageous due to their stability to air and moisture, and many are commercially available. wikipedia.org The primary drawback is the toxicity of tin compounds. wikipedia.orgorganic-chemistry.org The mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. wikipedia.orglibretexts.org The Stille reaction tolerates a wide range of functional groups and has been noted as a suitable method for the further derivatization of 4-halogenated isoquinolines, indicating its applicability to this compound. acs.org

Electrophilic Aromatic Substitution on the Isoquinoline Ring System

Electrophilic aromatic substitution (EAS) involves the substitution of an atom, typically hydrogen, on an aromatic ring with an electrophile. The reaction proceeds via a two-step mechanism: initial attack by the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (Wheland intermediate), followed by deprotonation to restore aromaticity.

In this compound, the position of further electrophilic substitution is governed by the directing effects of the existing substituents and the nature of the two fused rings. The pyridine (B92270) ring is generally deactivated towards EAS due to the electron-withdrawing nature of the nitrogen atom. The carbocyclic (benzene) ring is therefore the more likely site for substitution. On this ring, the 4-methyl group is an activating, ortho-, para-directing group, while the 8-bromo group is a deactivating, ortho-, para-directing group. The combined effects would likely direct incoming electrophiles to the C-5 and C-7 positions.

Direct halogenation of the isoquinoline core itself has been reported. A classic example is the C-4 bromination of isoquinoline. acs.orgnih.gov More recent methods have been developed for the site-selective C-4 halogenation of various isoquinolines. One such method involves a one-pot sequence of Boc₂O-mediated dearomatization, electrophilic halogenation with reagents like N-bromosuccinimide (NBS), and subsequent acid-promoted rearomatization, which efficiently yields 4-halogenated isoquinolines. acs.org This demonstrates that the isoquinoline ring system is amenable to electrophilic halogenation under specific conditions.

Functionalization of the 4-Methyl Group

The 4-methyl group on the isoquinoline ring is a benzylic-like position and is susceptible to various functionalization reactions, including oxidation and halogenation.

Oxidation Reactions

The benzylic methyl group can be selectively oxidized to afford aldehydes, carboxylic acids, or other oxygenated derivatives. Research on the oxidation of 4-methylquinolines, a closely related heterocyclic system, has demonstrated efficient and chemoselective conversion to the corresponding quinoline-4-carbaldehydes. researchgate.net A metal-free protocol using a hypervalent iodine(III) reagent as the oxidant in DMSO has been developed. researchgate.net This method shows good tolerance for a variety of functional groups, including halogens (F, Cl, Br), making it highly applicable to a substrate like this compound. researchgate.net

Table 3: Metal-Free Oxidation of Substituted 4-Methylquinolines

| Substrate | Oxidant System | Solvent | Temp. | Time (h) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Methylquinoline | PIDA, HCCl₂CO₂H, H₂O | DMSO | rt | 48 | Quinoline-4-carbaldehyde | 85 | researchgate.net |

| 6-Bromo-4-methylquinoline | PIDA, HCCl₂CO₂H, H₂O | DMSO | rt | 48 | 6-Bromoquinoline-4-carbaldehyde | 72 | researchgate.net |

| 6-Chloro-4-methylquinoline | PIDA, HCCl₂CO₂H, H₂O | DMSO | rt | 48 | 6-Chloroquinoline-4-carbaldehyde | 75 | researchgate.net |

PIDA = Phenyliodine diacetate. Data from a study on the chemoselective oxidation of 4-methylquinolines. researchgate.net

Halogenation of the Methyl Group

Halogenation of the 4-methyl group can be achieved through a free-radical mechanism. wikipedia.org This type of reaction is characteristic of alkanes and alkyl-substituted aromatic compounds at benzylic positions. wikipedia.org Reagents such as N-bromosuccinimide (NBS), in the presence of a radical initiator (e.g., AIBN) or UV light, are commonly used for benzylic bromination. The mechanism involves the homolytic cleavage of the initiator to form radicals, which then abstract a hydrogen atom from the methyl group to generate a resonance-stabilized benzylic radical. This radical then reacts with NBS to form the halogenated product and a succinimidyl radical, which continues the chain reaction. This established methodology is expected to be applicable to this compound for the synthesis of 8-bromo-4-(bromomethyl)isoquinoline, a versatile intermediate for further synthetic transformations.

Condensation Reactions Involving the Methyl Group

The methyl group at the C-4 position of this compound, while not as activated as methyl groups at the C-1 or C-3 positions, can still participate in condensation reactions with aromatic aldehydes. This reactivity is a form of the Claisen-Schmidt condensation, which involves the reaction of an enolizable ketone or, in this case, a sufficiently activated methyl group on a heterocyclic ring, with an aldehyde that cannot enolize. The reaction typically proceeds under acidic or basic catalysis to yield a styryl-type derivative.

In the case of this compound, the reaction involves the deprotonation of the methyl group to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the resulting aldol intermediate leads to the formation of a new carbon-carbon double bond, conjugating the isoquinoline ring with the aromatic ring of the aldehyde.

Commonly employed catalysts for such reactions include strong bases like sodium hydroxide or potassium hydroxide, which facilitate the initial deprotonation of the methyl group. Alternatively, acid catalysis, for instance, using acetic anhydride or Lewis acids like zinc chloride, can also promote the condensation. The choice of catalyst and reaction conditions can influence the yield and rate of the reaction.

The general scheme for the condensation reaction of this compound with a substituted aromatic aldehyde is depicted below:

This compound + Substituted Aromatic Aldehyde → 8-Bromo-4-(substituted-styryl)isoquinoline + H₂O

The products of these reactions, 8-Bromo-4-styrylisoquinolines, are of interest in medicinal chemistry and materials science due to their extended π-conjugated systems. The electronic properties of these styryl derivatives can be tuned by varying the substituents on the aromatic aldehyde.

Below is a table summarizing the expected products from the condensation of this compound with various aromatic aldehydes, based on the established reactivity of similar methyl-substituted heterocyclic compounds.

Advanced Spectroscopic and Structural Elucidation of 8 Bromo 4 Methylisoquinoline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

No experimental high-resolution ¹H or ¹³C NMR data for 8-Bromo-4-methylisoquinoline, including chemical shifts, coupling constants, or advanced 2D NMR correlations (like COSY, HSQC, HMBC, or NOESY), have been published in accessible scientific journals. Such data would be crucial for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity and spatial arrangement of the atoms within the molecule. Without these primary data, a detailed structural assignment is not possible.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

While the molecular formula of this compound is known to be C₁₀H₈BrN, specific high-resolution mass spectrometry data, which would provide the exact mass and confirm the elemental composition with high precision, are not available in the reviewed literature. HRMS is a standard method for the characterization of novel compounds, and its absence for this particular molecule in published research is notable.

X-ray Crystallography for Solid-State Structural Analysis

A search for crystallographic information on this compound in databases such as the Cambridge Structural Database (CSD) yielded no results. This indicates that the single-crystal X-ray structure of this compound has not been determined or, if it has, the data have not been deposited in public repositories. X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state, including bond lengths, bond angles, and intermolecular interactions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Experimental Infrared (IR) and Raman spectra for this compound are not present in the scientific literature. While general vibrational modes for isoquinoline (B145761) and its derivatives have been studied, specific data and band assignments for the title compound are absent. Such data would be essential for identifying characteristic vibrations of the isoquinoline core, the C-Br bond, and the methyl group, providing insights into the molecule's functional groups and bonding.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

There is no published experimental data on the electronic absorption (UV-Vis) or fluorescence properties of this compound. This information would describe how the molecule interacts with ultraviolet and visible light, providing insights into its electronic structure and potential for applications in areas such as photophysics and materials science.

Theoretical and Computational Studies on 8 Bromo 4 Methylisoquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Bonding

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and bonding of 8-Bromo-4-methylisoquinoline. DFT methods, such as B3LYP, are employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of isoquinoline (B145761) and its derivatives.

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. For the parent isoquinoline molecule, DFT calculations (B3LYP/6-311++G(d,p)) have determined the HOMO-LUMO gap to be approximately 3.78 eV, indicating its stable nature. The introduction of bromo and methyl substituents on the this compound framework would be expected to modulate this gap, thereby influencing its reactivity.

Furthermore, Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution and intramolecular interactions. This analysis can elucidate the delocalization of electron density from donor (filled) orbitals to acceptor (unfilled) orbitals, which stabilizes the molecule. For substituted isoquinolines, NBO analysis helps in understanding the charge transfer within the molecular system through its conjugated pathways.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are essential computational tools for exploring the dynamic behavior of molecules like this compound. While the core isoquinoline structure is rigid, substituents can introduce degrees of conformational freedom. MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion, providing insights into its flexibility and structural stability.

In the context of drug discovery, where isoquinoline derivatives are often investigated, MD simulations are used to study the stability of a ligand when bound to a biological target, such as a protein or enzyme. For example, simulations of related quinoline (B57606) and isoquinoline compounds have been used to assess the stability of protein-ligand complexes over simulation timespans, often up to 100 nanoseconds. This analysis helps in understanding the binding strength and the specific interactions, like hydrogen bonds, that stabilize the complex. Such studies are crucial for evaluating how a molecule like this compound might interact with and modulate the function of biological macromolecules.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Maxima)

Computational chemistry offers reliable methods for predicting spectroscopic parameters, which are vital for structure elucidation and characterization.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts using DFT is a well-established technique. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The process involves first optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical values are often scaled using empirical linear regression to improve correlation with experimental data. Benchmark studies have shown that with appropriate functionals (e.g., WP04 or ωB97X-D) and basis sets, DFT can predict ¹H chemical shifts with a root-mean-square deviation (RMSD) of 0.07 to 0.19 ppm and ¹³C shifts with an RMSD of 0.5 to 2.9 ppm.

UV-Vis Maxima: The electronic absorption spectra of molecules can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of vertical electronic excitations from the ground state to various excited states. The results provide the maximum absorption wavelength (λmax) and the oscillator strength of these transitions. For isoquinoline derivatives, TD-DFT calculations can explain the observed absorption peaks and attribute them to specific electronic transitions, such as π-π* transitions within the aromatic system.

A hypothetical table of predicted spectroscopic data for this compound is presented below to illustrate the typical output of such calculations.

| Parameter | Predicted Value (Illustrative) | Computational Method |

| ¹H NMR | DFT/GIAO | |

| H-1 Chemical Shift (ppm) | 8.5 - 9.0 | |

| H-3 Chemical Shift (ppm) | 7.5 - 8.0 | |

| Methyl-¹H Shift (ppm) | 2.5 - 3.0 | |

| ¹³C NMR | DFT/GIAO | |

| C-8 Chemical Shift (ppm) | 115 - 125 | |

| C-4 Chemical Shift (ppm) | 140 - 150 | |

| Methyl-¹³C Shift (ppm) | 15 - 25 | |

| UV-Vis | TD-DFT | |

| λmax 1 (nm) | ~320 | |

| λmax 2 (nm) | ~270 |

Reaction Mechanism Elucidation via Computational Pathways

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES), researchers can identify the lowest energy pathways from reactants to products. This involves locating and characterizing the geometries and energies of reactants, products, intermediates, and, most importantly, transition states (TS).

For this compound, computational studies could explore various reactions. For instance, the bromine atom at the C-8 position makes it a candidate for reactions like nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki, Heck). DFT calculations can be used to model the entire reaction coordinate for such a transformation. This would involve:

Optimizing the structures of the reactants (this compound and the nucleophile/coupling partner).

Searching for the transition state structure connecting reactants and products.

Confirming the transition state by vibrational frequency analysis (a single imaginary frequency).

Calculating the activation energy barrier, which determines the reaction kinetics.

Such studies provide deep mechanistic insights that are often difficult to obtain experimentally and can guide the development of new synthetic methodologies.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in drug discovery to correlate the chemical structure of compounds with their biological activity. For a series of isoquinoline derivatives, including this compound, a QSAR model could be developed to predict their potential as, for example, enzyme inhibitors.

The theoretical framework for building a QSAR model involves several key steps:

Data Set Assembly: A collection of isoquinoline analogues with experimentally measured biological activities (e.g., IC₅₀ values) is required.

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These can be 2D descriptors (e.g., topological indices, atom counts) or 3D descriptors (e.g., molecular shape, surface area).

Model Building: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical equation is generated that links a subset of the most relevant descriptors to the biological activity.

Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure its reliability.

The resulting model can then be used to predict the activity of new, unsynthesized isoquinoline derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing.

Predicted Collision Cross Section (CCS) Analysis

Ion mobility-mass spectrometry (IM-MS) is a powerful analytical technique that separates ions based on their size, shape, and charge. A key parameter derived from IM-MS is the Collision Cross Section (CCS), which is a measure of the ion's rotational average area in the gas phase. The CCS value serves as a unique physicochemical identifier that can enhance confidence in compound identification.

While CCS values can be measured experimentally, they can also be predicted using computational methods. For this compound, predicted CCS values have been calculated using models like CCSbase. uni.lu These predictions are available for various adducts that the molecule might form in a mass spectrometer's ion source. The availability of such predicted data is crucial for the tentative identification of this compound in complex samples analyzed by IM-MS, especially when an authentic analytical standard is not available. uni.lu

Below is a table of predicted CCS values for various adducts of this compound, calculated in nitrogen drift gas. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 221.99129 | 137.5 |

| [M+Na]⁺ | 243.97323 | 150.8 |

| [M-H]⁻ | 219.97673 | 143.9 |

| [M+NH₄]⁺ | 239.01783 | 159.8 |

| [M+K]⁺ | 259.94717 | 139.4 |

| [M+H-H₂O]⁺ | 203.98127 | 137.7 |

| [M+HCOO]⁻ | 265.98221 | 158.1 |

| [M+CH₃COO]⁻ | 279.99786 | 153.4 |

| [M+Na-2H]⁻ | 241.95868 | 148.0 |

| [M]⁺ | 220.98346 | 156.6 |

| [M]⁻ | 220.98456 | 156.6 |

Data sourced from PubChemLite, predicted using CCSbase. uni.lu

Applications of 8 Bromo 4 Methylisoquinoline As a Chemical Building Block in Academic Research

Precursor for Advanced Heterocyclic Scaffolds in Organic Synthesis

The primary value of 8-Bromo-4-methylisoquinoline in organic synthesis lies in its function as a precursor for more complex molecular architectures. The bromine atom at the C-8 position is a key functional handle for transition-metal-catalyzed cross-coupling reactions, which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds. researchgate.netorgsyn.orgnih.gov This reactivity allows chemists to introduce a wide array of substituents at this position, thereby generating novel and advanced heterocyclic scaffolds. jmchemsci.comrsc.org

Prominent cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the bromoisoquinoline with an organoboron compound (e.g., a boronic acid or ester). This is a widely used method for synthesizing biaryl compounds, where a new aryl or heteroaryl group is attached to the C-8 position of the isoquinoline (B145761) ring. researchgate.netsci-hub.semdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between the bromoisoquinoline and an amine. It is a powerful tool for synthesizing N-arylated compounds, which are common motifs in pharmacologically active molecules. mdpi.com

Sonogashira Coupling: This reaction couples the bromoisoquinoline with a terminal alkyne to form a carbon-carbon triple bond. The resulting alkynyl-isoquinolines are valuable intermediates for creating more complex, rigid structures or for further functionalization. nih.govsemanticscholar.org

The ability to participate in these diverse reactions makes this compound a strategic starting material for building libraries of substituted isoquinolines for various research purposes.

Interactive Table 1: Potential Cross-Coupling Reactions with this compound

| Reaction Name | Bond Formed | Typical Reagents | Catalyst System | Resulting Scaffold |

| Suzuki-Miyaura | C-C (Aryl) | Arylboronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 8-Aryl-4-methylisoquinoline |

| Buchwald-Hartwig | C-N | Amine (R₂NH) | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 8-(Amino)-4-methylisoquinoline |

| Sonogashira | C-C (Alkynyl) | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | 8-Alkynyl-4-methylisoquinoline |

| Heck Coupling | C-C (Alkenyl) | Alkene | Pd catalyst, Base | 8-Alkenyl-4-methylisoquinoline |

| Stille Coupling | C-C (Aryl/Vinyl) | Organostannane | Pd catalyst | 8-Aryl/Vinyl-4-methylisoquinoline |

Intermediate in the Construction of Complex Organic Molecules

Building on its role as a precursor, this compound also functions as a crucial intermediate in the multi-step synthesis of complex organic molecules. In total synthesis, a building block like this allows for a modular approach, where the core isoquinoline structure is first prepared or procured, and key functional groups are added later in the synthetic sequence. This strategy, known as late-stage functionalization, is highly efficient.

Research on related 8-bromoisoquinoline (B29762) derivatives has shown their utility in synthesizing flexible analogues of naturally occurring aporphine (B1220529) alkaloids, which are a class of compounds with significant biological activities. researchgate.netsci-hub.se In such syntheses, the 8-bromo functionality allows for the strategic introduction of aryl groups via Suzuki coupling to create the desired carbon skeleton. researchgate.netsci-hub.se The 4-methyl group in this compound can subtly modify the electronic and conformational properties of the final complex molecule, potentially influencing its biological target interactions.

Development of Functional Materials with Defined Electronic or Optical Properties

The isoquinoline core is an electron-deficient aromatic system, a feature that makes it an attractive component for functional organic materials with specific electronic or optical properties. rsc.orgallgreenchems.com The substituents on this core play a critical role in tuning these properties.

Quinoline (B57606) and isoquinoline derivatives are well-established materials in the field of OLEDs, where they can function as electron transporters, hole transporters, or as part of the emissive layer. oled-intermediates.commdpi.comresearchgate.net The inherent electronic characteristics of the isoquinoline ring system are conducive to charge transport. mdpi.com

This compound can serve as a precursor for OLED materials in two ways:

Property Tuning: The methyl group (an electron-donating group) and the bromine atom (an electron-withdrawing, heavy atom) can modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the isoquinoline core. This tuning is essential for designing materials with specific emission colors and for optimizing energy level alignment within an OLED device. mdpi.com

Synthetic Handle: The bromine atom provides a reactive site for attaching larger, more complex functional units, such as fluorescent or phosphorescent emitters or charge-transporting moieties, through the cross-coupling reactions described previously. researchgate.net This allows for the construction of sophisticated molecules designed for high-performance OLEDs.

In the field of organic photovoltaics (OPVs), or organic solar cells, bromo-substituted heterocyclic compounds are standard building blocks for synthesizing photoactive donor and acceptor materials. nu.edu.kzresearchgate.net Conjugated polymers and small molecules used in OPVs are often built by linking electron-rich (donor) and electron-poor (acceptor) units.

This compound could be used as a precursor for these materials, where the bromine atom enables polymerization or the connection of different aromatic units via cross-coupling reactions. nih.gov The electron-deficient nature of the isoquinoline ring makes it a candidate for an acceptor unit within a larger donor-acceptor structure, which is a common design principle for OPV materials. rsc.orgnankai.edu.cn

Reference Standard and Reagent in Analytical Chemistry

In analytical chemistry, well-characterized compounds can serve as reference standards for the identification and quantification of substances in various samples. While not widely documented, this compound and its derivatives can potentially be used as analytical standards or reference materials in techniques like chromatography (GC, HPLC) and spectroscopy. allgreenchems.com This would be particularly relevant if the compound were identified as a key intermediate, byproduct, or degradation product in a pharmaceutical or industrial manufacturing process. In such cases, a pure, authenticated sample is required for method development, validation, and quality control to accurately detect and quantify its presence in reaction mixtures or final products.

Future Research Directions and Perspectives for 8 Bromo 4 Methylisoquinoline Chemistry

Discovery of Novel Reactivity and Selectivity Patterns

While the isoquinoline (B145761) core is a well-established pharmacophore and synthetic building block, the specific reactivity of 8-Bromo-4-methylisoquinoline remains an area ripe for investigation. Future research will likely focus on leveraging the electronic characteristics of the substituted isoquinoline ring to uncover novel reactivity and achieve high selectivity in its transformations.

The bromine atom at the C8 position is a key functional handle for a variety of cross-coupling reactions. While Suzuki, and other palladium-catalyzed cross-coupling reactions are established methods for forming carbon-carbon and carbon-heteroatom bonds with bromoarenes, future work could explore more intricate and less conventional coupling partners. researchgate.netnih.gov The development of novel catalytic systems that can operate under milder conditions and with greater functional group tolerance will be crucial. Furthermore, investigating the influence of the 4-methyl group on the regioselectivity of these reactions will be of significant interest.

Beyond cross-coupling, the exploration of transition-metal-free C-H functionalization reactions on the this compound scaffold presents an exciting frontier. nih.gov Recent advances in photoredox and electrochemical methods could enable the direct introduction of new substituents at various positions on the isoquinoline core, offering atom-economical routes to complex derivatives. rsc.org Understanding how the interplay between the bromo and methyl substituents directs these C-H functionalization reactions will be a key research focus.

Integration into Catalytic Cycles and Ligand Design

The nitrogen atom in the isoquinoline ring of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This opens up possibilities for its use as a ligand in catalysis. Future research is anticipated to explore the synthesis of novel metal complexes incorporating this compound or its derivatives as ligands. acs.orgisca.inisca.me

The design of bidentate or pincer-type ligands derived from this compound is a particularly promising avenue. Functionalization at the C7 or N-position could introduce additional coordinating groups, leading to ligands with tunable steric and electronic properties. These new ligands could find applications in a wide range of catalytic transformations, including oxidation, reduction, and cross-coupling reactions. The electronic effects of the bromo and methyl substituents on the catalytic activity of the resulting metal complexes will be a key area of investigation.

Furthermore, the potential for this compound to act as a precursor to N-heterocyclic carbene (NHC) ligands could be explored. Derivatization of the nitrogen atom to form an isoquinolinium salt, followed by deprotonation, could yield novel NHC ligands with unique electronic and steric profiles for applications in organometallic catalysis.

Exploration of Supramolecular Assembly Applications

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting opportunities for the application of this compound. The presence of a bromine atom allows for the formation of halogen bonds, a type of non-covalent interaction that is increasingly being utilized in crystal engineering and the design of functional materials. semanticscholar.org

Future research could investigate the self-assembly of this compound and its derivatives into well-defined supramolecular architectures, such as tapes, sheets, and frameworks, driven by halogen bonding and π-π stacking interactions. semanticscholar.org The influence of the methyl group on the packing arrangements and the resulting supramolecular structures will be of fundamental interest. These studies could be facilitated by single-crystal X-ray diffraction analysis. scispace.comresearchgate.net

Moreover, the incorporation of this compound into more complex supramolecular systems, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), is a promising direction. amerigoscientific.com The isoquinoline nitrogen can act as a coordinating site for metal nodes in MOFs, while the bromo- and methyl-substituted ring can be functionalized to serve as a building block for COFs. The resulting materials could exhibit interesting properties for applications in gas storage, separation, and catalysis.

Development of High-Throughput Synthetic Methodologies

To fully explore the chemical space around the this compound scaffold, the development of high-throughput and automated synthetic methodologies is essential. These approaches enable the rapid synthesis of large libraries of derivatives for screening in various applications, such as drug discovery and materials science. researchgate.netharvard.edu

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. nih.govnih.gov Future work should focus on adapting and optimizing microwave protocols for the functionalization of this compound, including cross-coupling reactions, aminations, and other transformations. nih.gov This will facilitate the rapid generation of diverse compound libraries.

Flow chemistry is another technology that offers significant advantages for the synthesis of isoquinoline derivatives, including improved safety, scalability, and the ability to perform multi-step sequences in a continuous fashion. Developing flow-based synthetic routes to this compound and its subsequent derivatization will be a key area of future research. This could involve the integration of in-line purification and analysis to create fully automated synthesis platforms.

Advanced Computational Design of Derivatives with Tuned Properties

Computational chemistry provides a powerful toolkit for understanding the electronic structure and properties of molecules and for guiding the design of new derivatives with tailored functionalities. chimia.ch Density Functional Theory (DFT) calculations can be employed to investigate the geometric and electronic properties of this compound and to predict its reactivity. researchgate.nettandfonline.comresearchgate.netnih.govscirp.org

Future computational studies will likely focus on the in silico design of this compound derivatives with specific electronic and optical properties. mdpi.comresearchgate.net By systematically varying the substituents on the isoquinoline core, it will be possible to tune the HOMO-LUMO energy gap, dipole moment, and other electronic parameters. nih.govuni-muenchen.de This will be particularly relevant for the design of new materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 8-Bromo-4-methylisoquinoline, and what critical parameters influence yield?

- Methodological Answer : A common synthesis involves cyclization of precursor intermediates under acidic conditions. For example, brominated intermediates like N-(2-bromobenzyl)-N-(4-methylphenylsulfonyl)aminoacetaldehyde dimethyl acetal can be treated with P₂O₅ and H₂SO₄ at low temperatures (0°C), followed by neutralization and purification via column chromatography . Key parameters include reaction temperature (to avoid side reactions), stoichiometry of sulfonating agents, and solvent choice (e.g., chloroform for extraction efficiency).

Q. How do researchers confirm the molecular structure of this compound using spectroscopic and crystallographic methods?

- Methodological Answer : Combine ¹H/¹³C NMR to identify proton and carbon environments (e.g., aromatic protons near bromine substituents). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]⁺ peaks). For unambiguous confirmation, single-crystal X-ray diffraction is used to resolve bond angles and coplanarity of non-hydrogen atoms (r.m.s. deviation <0.03 Å, as observed in related brominated quinolines) .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard. For polar byproducts, recrystallization in chloroform or dichloromethane may improve purity. Evidence from similar compounds shows that solvent evaporation (e.g., chloroform) can yield X-ray-quality crystals for structural validation .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies between spectroscopic predictions and observed molecular geometries?

- Methodological Answer : X-ray crystallography provides definitive spatial arrangements, such as coplanarity of aromatic rings and weak intermolecular interactions (e.g., C–H⋯π interactions in 4-Bromo-8-methoxyquinoline). This is critical when NMR suggests rotational flexibility but crystallography reveals rigid, planar structures due to steric or electronic effects .

Q. What strategies minimize side reactions during the synthesis of this compound derivatives?

- Methodological Answer : Optimize reaction stoichiometry (e.g., limiting excess brominating agents) and use inert atmospheres to prevent oxidation. Monitoring via TLC/HPLC during intermediate steps (e.g., acetal formation) helps identify byproducts early. For example, controlling pH during cyclization reduces undesired polymerization .

Q. How can this compound be functionalized for applications in radiopharmaceutical imaging?

- Methodological Answer : The bromine substituent enables radiohalogenation (e.g., isotope exchange with ¹⁸F or ¹²³I) for positron emission tomography (PET) probes. Precursor design must balance stability and reactivity—methoxy or hydroxy groups at specific positions (e.g., 8-hydroxy derivatives) enhance chelation with metal isotopes while maintaining bioavailability .

Q. What role do weak intermolecular interactions play in the solid-state properties of brominated isoquinolines?

- Methodological Answer : Weak C–H⋯π and C–H⋯O interactions (observed in 4-Bromo-8-methoxyquinoline) influence crystal packing, solubility, and melting points. Computational modeling (e.g., DFT) can predict these interactions, while differential scanning calorimetry (DSC) validates thermal stability trends .

Data Contradiction and Analysis

Q. How should researchers address conflicting data between spectroscopic and computational models regarding substituent effects?

- Methodological Answer : Cross-validate using multiple techniques. For example, if NMR suggests electron-withdrawing effects from bromine but computational models predict minimal impact, conduct Hammett studies or UV-Vis spectroscopy to quantify substituent constants. Crystallographic data can clarify whether steric effects dominate .

Experimental Design Considerations

Q. What are best practices for reporting synthetic procedures to ensure reproducibility?

- Methodological Answer : Document exact stoichiometry, solvent purity, and temperature gradients. Use IUPAC nomenclature (e.g., avoid abbreviations like "Bn" for benzyl) and report yields at each step. For crystallography, include refinement parameters (e.g., R factor <0.05) and deposition codes for public databases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。